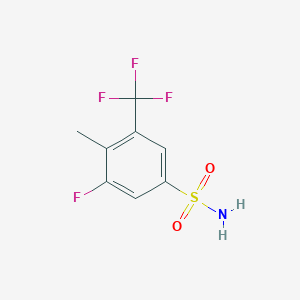
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7F4NO2S and a molecular weight of 257.21 g/mol . This compound is characterized by the presence of fluorine atoms, a methyl group, and a trifluoromethyl group attached to a benzenesulfonamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Benzenesulfonamide derivatives, a class to which this compound belongs, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase activity, which could potentially alter ph homeostasis within cells and disrupt various physiological processes .
Biochemical Pathways
Inhibition of carbonic anhydrases can impact a variety of physiological processes, including respiration, fluid secretion, and ph regulation .
Result of Action
The inhibition of carbonic anhydrases can lead to disruptions in ph homeostasis and other physiological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . The reaction is performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired benzenesulfonamide derivatives in moderate yields (50%-62%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar nucleophilic substitution reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sulfonyl chlorides and nucleophiles such as amines or alcohols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are not extensively detailed in the literature.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution reactions with amines can yield various sulfonamide derivatives.
科学的研究の応用
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is used in several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
類似化合物との比較
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzylamine: An aryl fluorinated building block used in organic synthesis.
4-(Trifluoromethyl)benzonitrile: Participates in nickel-catalyzed arylcyanation reactions.
(Trifluoromethoxy)benzene: Used in various chemical reactions and as a building block for more complex molecules.
Uniqueness
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a trifluoromethyl group enhances its stability and reactivity, making it valuable in various research applications.
生物活性
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a trifluoromethyl group and a sulfonamide moiety, suggests a unique interaction profile with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
- A sulfonamide functional group, known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS), which is crucial in folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.
Inhibition of Enzymatic Activity
Studies have shown that related sulfonamides exhibit significant inhibitory effects on enzymes involved in critical biological pathways. For instance, docking studies have suggested that trifluoromethyl-substituted sulfonamides can effectively bind to DHPS, potentially leading to enhanced antimalarial activity .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity
- Antiviral Properties
- Cancer Therapeutics
特性
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDVOYRUCNFWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














